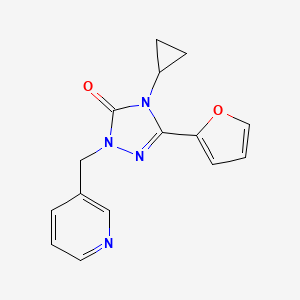
1,1-Dimethylethyl methyl 1,3-benzenedicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1,3-Benzenedicarboxylic acid, dimethyl ester” is a chemical compound with the formula C10H10O4 and a molecular weight of 194.1840 . It is also known by other names such as “Dimethyl isophthalate”, “Dimethyl m-phthalate”, and "Dimethyl 1,3-benzenedicarboxylate" .
Molecular Structure Analysis
The chemical structure of “1,3-Benzenedicarboxylic acid, dimethyl ester” is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
“1,3-Benzenedicarboxylic acid, dimethyl ester” has a boiling point of 555.2 K . More detailed thermophysical property data can be found in the NIST/TRC Web Thermo Tables .Applications De Recherche Scientifique
Biopolymer Modification and Applications
Chemical modification of biopolymers, such as xylan (a hemicellulose), to produce biopolymer ethers and esters with specific properties is a significant area of research. These modifications can lead to the creation of materials with varied functionalities based on the degree of substitution and the patterns of substitution. For example, xylan derivatives have been synthesized for potential applications in drug delivery, utilizing their ability to form nanoparticles for targeted medicine release. This demonstrates the broad potential of chemical modifications in creating biopolymers with specific, desirable properties for scientific and medical applications (Petzold-Welcke et al., 2014).
Environmental Chemistry and Toxicology
The environmental presence and impact of various chemical compounds, including those used in consumer products, have been a focus of research due to their potential ecological and human health implications. Studies on compounds like benzophenone-3 (BP-3), a common component in sunscreens, shed light on the importance of understanding the environmental behavior and toxicology of chemicals. BP-3's widespread detection in aquatic environments and potential endocrine-disrupting effects highlight the necessity for research into the environmental fate and impact of synthetic chemicals, guiding regulations and safety assessments (Kim & Choi, 2014).
Pharmacology and Drug Delivery Systems
The development and optimization of drug delivery systems are critical areas of pharmacological research. Compounds that can modulate the release or activity of drugs, including those that can form the basis of novel delivery platforms, are of significant interest. Research into the pharmacokinetics, pharmacodynamics, and potential therapeutic applications of various compounds, including idebenone, a synthetic compound with antioxidant properties, illustrates the ongoing efforts to understand and enhance drug delivery and efficacy. Such studies contribute to the development of treatments for diseases with complex etiologies, including neurodegenerative disorders (Zs.-Nagy, 1990).
Propriétés
IUPAC Name |
3-O-tert-butyl 1-O-methyl benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-13(2,3)17-12(15)10-7-5-6-9(8-10)11(14)16-4/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYPNZGUZGMNHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC(=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,4S,5R)-2-(acetyloxy)-4-(benzyloxy)-5-[(benzyloxy)methyl]-5-ethenyloxolan-3-yl acetate](/img/structure/B2685369.png)
![N,N-Diethyl-3-(4-isobutyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-benzenesulfonamide](/img/structure/B2685371.png)
![N,N-dibenzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2685373.png)

![N-[1-(tert-butyl)-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-fluorobenzenecarboxamide](/img/structure/B2685376.png)


![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2685382.png)





